Technical Whitepaper: Physicochemical Profiling, Safety Protocols, and Synthetic Applications of Methyl 4-bromo-5-methylpicolinate
Technical Whitepaper: Physicochemical Profiling, Safety Protocols, and Synthetic Applications of Methyl 4-bromo-5-methylpicolinate
Executive Summary
Methyl 4-bromo-5-methylpicolinate (CAS: 1256813-52-1) is a highly functionalized, halogenated pyridine scaffold that serves as a critical building block in modern drug discovery. The orthogonal reactivity of its three substituents—a methyl ester at C2, a bromine atom at C4, and a methyl group at C5—provides a versatile vector for regioselective cross-coupling and late-stage functionalization. This whitepaper provides an in-depth analysis of its physicochemical properties, rigorous safety handling protocols, and its specific mechanistic application in the synthesis of epigenetic modulators, specifically WD Repeat Domain 5 (WDR5) inhibitors.
Chemical Identity & Physicochemical Profiling
Accurate physicochemical profiling is essential for predicting solubility, reactivity, and downstream purification strategies. The presence of the electron-withdrawing picolinate (ester) group significantly activates the pyridine ring, while the bromine atom at the C4 position is primed for palladium-catalyzed oxidative addition.
Table 1: Quantitative Chemical Identity and Physicochemical Data
| Parameter | Value |
| Chemical Name | Methyl 4-bromo-5-methylpicolinate |
| CAS Number | 1256813-52-1 |
| Molecular Formula | C 8 H 8 BrNO 2 |
| Molecular Weight | 230.06 g/mol |
| InChI Key | OVHCOFRZUHVMIR-UHFFFAOYSA-N |
| Physical Form | Solid |
| Boiling Point | 308.5 ± 37.0 °C (at 760 mmHg) |
| Purity Standard | ≥95% (Typically 98% in commercial lots) |
| Storage Temperature | 2–8°C (Inert atmosphere recommended) |
Data aggregated from standardized supplier specifications .
Safety Data Sheet (SDS) & Risk Mitigation
Handling halogenated pyridine derivatives requires strict adherence to GHS protocols. The reactive nature of the picolinate derivative, combined with the halogen, makes it a potent irritant. The table below outlines the specific hazard statements and the causality behind the required precautionary measures.
Table 2: GHS Classification and Handling Protocols
| GHS Hazard | Hazard Statement | Precautionary Codes | Mitigation Causality |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | P264, P270, P330 | The compound is systemically toxic upon ingestion. P270 (Do not eat/drink) prevents accidental gastrointestinal absorption. |
| Skin Irritation | H315: Causes skin irritation | P280, P302+P352 | The electrophilic nature of the pyridine ring can react with nucleophilic residues on skin proteins, causing localized dermatitis. |
| Eye Irritation | H319: Causes serious eye irritation | P305+P351+P338 | Direct contact with ocular mucosa leads to rapid inflammation. P280 mandates tight-fitting safety goggles. |
| STOT (Single Exposure) | H335: May cause respiratory irritation | P261, P271, P304+P340 | As a solid, fine particulates can be inhaled. P261 is critical; handling must be restricted to a calibrated fume hood to prevent mucosal irritation. |
Mechanistic Application: Epigenetic Modulator Synthesis
Methyl 4-bromo-5-methylpicolinate is prominently featured in recent patent literature as a core intermediate in the development of WDR5 inhibitors for oncology .
WDR5 is a critical scaffolding protein that facilitates the assembly of the Mixed Lineage Leukemia (MLL) complex. This complex is responsible for the methylation of Histone H3 at Lysine 4 (H3K4), an epigenetic mark that drives oncogenic gene expression in various leukemias and solid tumors . By utilizing CAS 1256813-52-1, medicinal chemists can synthesize molecules that competitively bind to the WIN (WDR5-interacting) site, displacing MLL and halting tumor proliferation.
Epigenetic regulation by the WDR5/MLL complex and disruption by targeted inhibitors.
Validated Experimental Workflow: Regioselective Suzuki-Miyaura Coupling
To elaborate the C4 position of methyl 4-bromo-5-methylpicolinate, a Suzuki-Miyaura cross-coupling is the industry standard. The following protocol is designed as a self-validating system , ensuring the researcher can confirm causality and success at every step.
Standard Suzuki-Miyaura cross-coupling workflow utilizing methyl 4-bromo-5-methylpicolinate.
Step-by-Step Methodology
-
Reaction Setup & Degassing:
-
Action: In an oven-dried Schlenk flask, combine methyl 4-bromo-5-methylpicolinate (1.0 eq), the desired aryl boronic acid (1.2 eq), and K 2 CO 3 (2.0 eq) in a 4:1 mixture of 1,4-Dioxane and H 2 O. Sparge the mixture with Argon for 15 minutes.
-
Causality: Dioxane provides excellent solubility for the organic starting materials, while water dissolves the inorganic base, creating a biphasic system that facilitates the transmetalation step. Sparging is strictly required because oxygen rapidly deactivates the Pd(0) catalytic species.
-
-
Catalytic Activation:
-
Action: Add Pd(dppf)Cl 2 (0.05 eq) under a positive stream of Argon. Seal the flask and heat to 90°C.
-
Causality: The bidentate dppf ligand stabilizes the palladium center, preventing catalyst aggregation (palladium black formation) and promoting efficient oxidative addition into the electronically deactivated C-Br bond of the pyridine ring.
-
-
In-Process Self-Validation (LC-MS & TLC):
-
Action: After 2 hours, sample the organic layer.
-
Validation Metric: Monitor via LC-MS. The starting material (CAS 1256813-52-1) exhibits a characteristic isotopic doublet at m/z 230/232 [M+H] + due to the 79 Br/ 81 Br isotopes. Successful oxidative addition and transmetalation will result in the complete disappearance of this doublet, replaced by the mass of the coupled product. If the doublet persists after 4 hours, it indicates catalyst deactivation; halt and re-degas the solvent system.
-
-
Workup & Isolation:
-
Action: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na 2 SO 4 , filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).
-
Causality: Brine washing removes the highly polar DMF/Dioxane remnants and inorganic salts. Na 2 SO 4 is preferred over MgSO 4 here, as magnesium can occasionally coordinate with the picolinate nitrogen/oxygen, reducing yield.
-
Conclusion
Methyl 4-bromo-5-methylpicolinate is a highly versatile, commercially available building block. By understanding its physicochemical properties and adhering to strict GHS safety protocols (particularly regarding respiratory and ocular protection), researchers can effectively leverage its orthogonal reactivity. When integrated into self-validating workflows like the palladium-catalyzed cross-coupling detailed above, it serves as a foundational scaffold for the synthesis of advanced therapeutics, including epigenetic WDR5 inhibitors.
References
- Fang, L. et al. "Heterocyclic WDR5 inhibitors as anti-cancer compounds." WIPO (PCT) WO2021026672A1, 2021.
-
Patel, A. et al. "On the Mechanism of Multiple Lysine Methylation by the Human Mixed Lineage Leukemia Protein-1 (MLL1) Core Complex." Journal of Biological Chemistry, 2008. Available at:[Link]
